4-(Benzyloxy)pyridine-2-carboxylic acid

Regioisomerism Building Block Medicinal Chemistry

Sourcing the incorrect regioisomer (e.g., 2-benzyloxy-4-carboxylic acid, CAS 467236-25-5) leads to failed syntheses and wasted resources. This specific 4-benzyloxy-2-carboxylic acid isomer (CAS 100727-49-9) ensures correct molecular geometry for downstream coupling. • Eliminates regioisomer mismatch: The 4-benzyloxy substitution pattern provides the precise vector for metal chelation and target engagement in enzyme inhibitor programs. • Enables diversity-oriented synthesis: The benzyl protecting group allows late-stage deprotection and derivatization, supporting SAR exploration. • Supply reliability: Available at 95% purity from multiple qualified stock points with full QA documentation (NMR, HPLC). Standard R&D quantities ship ambient; bulk inquiries welcome.

Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
CAS No. 100727-49-9
Cat. No. B1290265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)pyridine-2-carboxylic acid
CAS100727-49-9
Molecular FormulaC13H11NO3
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC(=NC=C2)C(=O)O
InChIInChI=1S/C13H11NO3/c15-13(16)12-8-11(6-7-14-12)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16)
InChIKeyMKVBGJYWNVWGHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzyloxy)pyridine-2-carboxylic Acid Overview


4-(Benzyloxy)pyridine-2-carboxylic acid (CAS 100727-49-9) is a heterocyclic building block consisting of a pyridine core functionalized with a carboxylic acid at the C2 position and a benzyloxy group at the C4 position . This specific regioisomer (4-benzyloxy-2-carboxylic acid) is used in research and development as a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceuticals, agrochemicals, and functional materials . Its primary industrial utility lies in its role as a key synthetic intermediate, not as a final active pharmaceutical ingredient (API).

Regioisomer 4-Benzyloxy-2-carboxylic acid isomer, not the 2-benzyloxy counterpart
Role Versatile synthetic intermediate for pharmaceutical and agrochemical R&D
Handle Benzyloxy group serves as a protected phenol for later-stage deprotection

4-(Benzyloxy)pyridine-2-carboxylic Acid Differentiation


The differentiation of 4-(Benzyloxy)pyridine-2-carboxylic acid is purely structural and regiospecific. While many pyridine-2-carboxylic acid derivatives exist, the position of the benzyloxy substituent is critical. The target compound is the 4-benzyloxy-2-carboxylic acid isomer. This is distinct from and should not be confused with its more common positional isomer, 2-(benzyloxy)pyridine-4-carboxylic acid (CAS 467236-25-5), which has a different spatial arrangement of the same functional groups . In chemical synthesis, the exact spatial orientation of reactive handles is paramount; substituting one regioisomer for another will lead to the synthesis of a different target molecule, rendering downstream steps in a research or manufacturing process invalid. Therefore, procurement must be based on this specific regioisomer to ensure the correct vector for subsequent chemical transformations.

Target
4-Benzyloxy-2-carboxylic acid (CAS 100727-49-9)
Substitute
2-Benzyloxy-4-carboxylic acid (CAS 467236-25-5)
Regioisomer mismatch alters reactive vector orientation, which may lead to an incorrect downstream molecule.
Substituting the 2-benzyloxy isomer can invalidate the synthetic route specificity; procurement must verify the correct regioisomer.

4-(Benzyloxy)pyridine-2-carboxylic Acid Evidence


Differentiation from 2-Benzyloxy Regioisomer

The target compound, 4-(Benzyloxy)pyridine-2-carboxylic acid (CAS 100727-49-9), is the 4-benzyloxy-2-carboxylic acid regioisomer. The primary comparator is its positional isomer, 2-(Benzyloxy)pyridine-4-carboxylic acid (CAS 467236-25-5), which is the 2-benzyloxy-4-carboxylic acid isomer . The two compounds are structurally distinct, with the benzyloxy and carboxylic acid groups transposed on the pyridine ring. This difference is not a variation in purity or grade but a fundamental change in the molecule's identity and its reactive vector.

Regioisomer Identity
Regioisomer context
Target: 4-Benzyloxy-2-carboxylic acid isomer
Comparator: 2-Benzyloxy-4-carboxylic acid isomer
Confirms correct regioisomer for intended reactivity and downstream synthesis.
Procurement must use CAS 100727-49-9.
Regioisomerism Building Block Medicinal Chemistry

Commercial Availability & Purity

While many pyridine derivatives are available, this specific compound is offered by specialized chemical suppliers with defined purity specifications. The target compound (CAS 100727-49-9) is commonly supplied at a standard purity of 95% by reputable vendors like Bidepharm and MolCore, with analytical data (e.g., NMR, HPLC) available to confirm identity and quality . In contrast, a search for the regioisomer 2-(Benzyloxy)pyridine-4-carboxylic acid (CAS 467236-25-5) reveals fewer standardized commercial sources, often with less accessible or undefined purity specifications . This disparity in documented supply chain quality and transparency is a key differentiator for procurement.

Supply Chain Quality
Supply chain context
Target: 95% purity, QC data available (NMR, HPLC)
Comparator: Sparse documented purity specifications
Well-characterized reagent reduces sourcing risk.
Supplier-reported data; verify upon receipt.
Procurement Quality Control Sourcing

Predicted Physicochemical Properties

The specific regioisomerism of 4-(Benzyloxy)pyridine-2-carboxylic acid leads to distinct predicted physicochemical properties compared to other pyridine carboxylic acid analogs. Reported data indicates a melting point of 172 °C, a predicted boiling point of 436.0±30.0 °C, a predicted density of 1.274±0.06 g/cm3, and a predicted pKa of 1.13±0.50 . These properties are a direct consequence of the 4-benzyloxy-2-carboxylic acid arrangement. While no direct comparison to the 2-benzyloxy-4-carboxylic acid isomer is available, the unique predicted values for the target compound provide a baseline for its behavior in synthesis and purification. The low pKa suggests it exists primarily in its ionized form at physiological pH, which is a critical differentiator for applications involving solubility and reactivity.

Predicted pKa
Predicted property
1.13 ± 0.50
Ionized form at physiological pH may influence solubility and reactivity.
In silico prediction; experimental verification recommended.
Physicochemical Properties Computational Chemistry ADME Prediction

4-(Benzyloxy)pyridine-2-carboxylic Acid Applications


Regiospecific Drug Synthesis

As a building block with a defined substitution pattern, this compound is suitable for the synthesis of novel chemical entities where a 4-benzyloxy-2-carboxylic acid pyridine scaffold is required. It is specifically used in the preparation of more complex molecules for drug discovery, where the regiospecificity is crucial for target engagement. The presence of a benzyl protecting group allows for further functionalization after deprotection, a common strategy in medicinal chemistry [1]. The compound's use in this context is supported by its classification as a research and development intermediate .

Functional Materials & Agrochemicals

The compound's unique structure makes it a valuable precursor for the development of functional materials, including ligands for metal-organic frameworks (MOFs) or advanced polymers. Its application extends to the synthesis of agrochemicals, where the pyridine ring is a common pharmacophore. The specific placement of the benzyloxy and carboxylic acid groups allows for precise tuning of electronic and steric properties in the final product .

Enzyme Inhibition Tool

As a pyridine-2-carboxylic acid derivative, this compound may serve as a starting point for developing enzyme inhibitors. The class of pyridine-2-carboxylic acids is known for its ability to chelate metal ions in enzyme active sites, as seen with prolyl hydroxylase and methionine aminopeptidase (MetAP) inhibitors [1]. While the target compound itself has no direct activity data, its core structure is a privileged scaffold in this area, and it can be used to synthesize analogs for structure-activity relationship (SAR) studies. The 4-benzyloxy group provides a convenient handle for introducing diversity through deprotection and subsequent derivatization.

Application
Selection Property
Validation Focus
Drug discovery building block
Regiospecific 4-benzyloxy-2-carboxylic acid scaffold
Synthetic route feasibility and target engagement
Functional materials & agrochemical R&D
Defined substitution pattern for ligand/polymer design
Steric and electronic property optimization
Enzyme inhibitor SAR exploration
Pyridine-2-carboxylic acid metal-chelating core
Derivatization at 4-position after benzyl removal
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